molecular formula C7H12O5 B2599519 Dimethyl 2-hydroxy-2-methylbutane-1,4-dioate CAS No. 19020-62-3

Dimethyl 2-hydroxy-2-methylbutane-1,4-dioate

Cat. No.: B2599519
CAS No.: 19020-62-3
M. Wt: 176.168
InChI Key: GMSSNUSBKDUVFC-UHFFFAOYSA-N
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Description

Dimethyl 2-hydroxy-2-methylbutane-1,4-dioate, also known as D-(-)-Citramalic acid dimethyl ester, is a chemical compound with the molecular formula C7H12O5 . It has a molecular weight of 176.17 .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C7H12O5/c1-7(10,6(9)12-3)4-5(8)11-2/h10H,4H2,1-3H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

This compound has several calculated properties . The standard Gibbs free energy of formation (ΔfG°) is -593.76 kJ/mol, and the enthalpy of formation at standard conditions (ΔfH°gas) is -838.39 kJ/mol . The enthalpy of fusion at standard conditions (ΔfusH°) is 16.13 kJ/mol, and the enthalpy of vaporization at standard conditions (ΔvapH°) is 64.87 kJ/mol . The log10 of water solubility (log10WS) is 0.15, and the octanol/water partition coefficient (logPoct/wat) is -0.527 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Pyridazine Derivatives : Dimethyl 3-oxopentane-1,5-dioate is used in synthesizing dimethyl 1-(hetero)aryl-4-oxo-1,4-dihydropyridazine-3,5-dicarboxylates, valuable in heterocyclic chemistry (Pahovnik et al., 2008).

Complex Formation Studies

  • Formation of Inclusion Complexes : Research indicates that dimers of (R)-3-hydroxybutanoic acid, similar in structure to Dimethyl 2-hydroxy-2-methylbutane-1,4-dioate, can form inclusion complexes with β-cyclodextrin, a process significant in the field of host-guest chemistry (Li & Toh, 2002).

Stability and Coordination Chemistry

  • Stability of Lanthanon Complexes : Studies on the stability constants of complexes with similar alpha-hydroxycarboxylic acids, like 2-hydroxy-2, 3, 3-trimethylbutanoate, provide insights into coordination chemistry, especially with rare earth elements (Paul & Powell, 1965).

Photochemistry

  • Photoaddition Reactions : Methyl 2,4-dioxopentanoate, structurally related to this compound, is used in photoaddition reactions to produce dihydropyrans, oxetanes, and hydroxy keto esters, contributing to the understanding of photochemical processes (Hatsui, Nojima, & Takeshita, 1990).

Organic Synthesis

  • Stereocontrol in Organic Synthesis : Research involving silicon-containing compounds for stereocontrol in organic synthesis mentions compounds like dimethyl hexane-1,6-dioate, similar to this compound, for synthesizing complex organic molecules (Fleming & Ghosh, 1998).

  • Chemo-enzymatic Synthesis : In atmospheric aerosol studies, compounds like dimethyl (2R*,3S*)-2,3-dihydroxy-2-methylbutanedioate are synthesized chemo-enzymatically, highlighting the utility of such compounds in environmental chemistry (Moen, Ruud, & Anthonsen, 2007).

  • Lactonization Catalyst : 4-(Dimethylamino)pyridine is used in lactonizing 4-hydroxy-2-methylenebutanoate esters, structurally similar to this compound, showing its importance in catalyst chemistry (Nicponski, 2014).

Safety and Hazards

The safety and hazards of this compound are indicated by the Hazard Statements H302, H315, H319, H335 . The Precautionary statements are P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

Properties

IUPAC Name

dimethyl 2-hydroxy-2-methylbutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-7(10,6(9)12-3)4-5(8)11-2/h10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSSNUSBKDUVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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